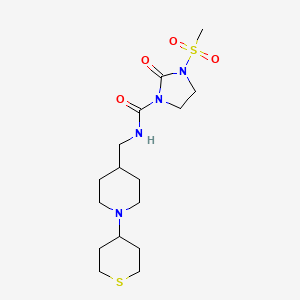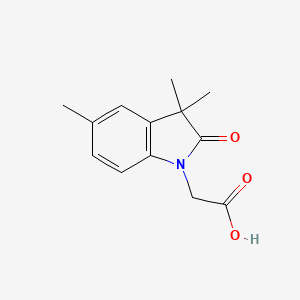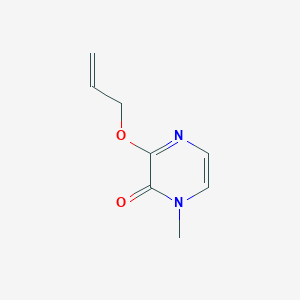![molecular formula C7H10ClN3OS2 B2357626 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 302784-83-4](/img/structure/B2357626.png)
2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide, also known as CPT, is a synthetic organic compound that has been studied extensively in the past decade due to its potential applications in scientific research. CPT is a member of the thiadiazole family of compounds, which are known for their unique properties and wide range of applications. CPT has been studied for its ability to act as an inhibitor of certain enzymes, its ability to modulate protein phosphorylation, and its potential to act as an anticancer agent.
Scientific Research Applications
Antitrypanosomal Activity
A study by Lelyukh et al. (2023) focused on synthesizing various compounds, including those derived from 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide, and testing their antitrypanosomal activity. They found that certain derivatives displayed good to excellent potency against T. brucei gambiense, suggesting potential use in treating trypanosomiasis (Lelyukh et al., 2023).
Structural Analysis
A study by Boechat et al. (2011) examined the structures of acetamide compounds closely related to this compound. They revealed significant insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications in material science or drug design (Boechat et al., 2011).
Anticancer Potential
Research by Abu-Melha (2021) and Evren et al. (2019) explored the synthesis of compounds related to this compound with a focus on their anticancer properties. These studies indicate that certain derivatives show promise as anticancer agents, highlighting the potential of this compound in oncology research (Abu-Melha, 2021), (Evren et al., 2019).
Local Anesthetic Properties
A study by Badiger et al. (2012) synthesized derivatives of this compound to explore their local anesthetic properties. Their research suggests potential applications in the development of new anesthetic drugs (Badiger et al., 2012).
Synthesis of Novel Compounds
Yu et al. (2014) and Toolabi et al. (2022) investigated the synthesis of new compounds using this compound as a precursor. These studies contribute to the field of medicinal chemistry, particularly in the synthesis of novel compounds with potential pharmacological applications (Yu et al., 2014), (Toolabi et al., 2022).
properties
IUPAC Name |
2-chloro-N-(3-propylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS2/c1-2-3-13-7-10-6(14-11-7)9-5(12)4-8/h2-4H2,1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOPACIIARVIAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSC(=N1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)
